3-(2-Bromovinyl)pyridine

Stability Isomer comparison Synthetic feasibility

3-(2-Bromovinyl)pyridine (CAS 628703-07-1 for the (E)-isomer; 125142-07-6 for the (Z)-isomer) is a heteroaromatic vinyl halide building block comprising a pyridine ring substituted at the 3-position with a 2-bromovinyl group. Its molecular formula is C₇H₆BrN (MW 184.03 g/mol).

Molecular Formula C7H6BrN
Molecular Weight 184.03 g/mol
Cat. No. B13945716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromovinyl)pyridine
Molecular FormulaC7H6BrN
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CBr
InChIInChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H
InChIKeyLUVYLLVAFIGFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromovinyl)pyridine – Key Physicochemical and Structural Baseline for Procurement


3-(2-Bromovinyl)pyridine (CAS 628703-07-1 for the (E)-isomer; 125142-07-6 for the (Z)-isomer) is a heteroaromatic vinyl halide building block comprising a pyridine ring substituted at the 3-position with a 2-bromovinyl group. Its molecular formula is C₇H₆BrN (MW 184.03 g/mol) . The compound exists in two stereoisomeric forms (E and Z), with the (E)-isomer exhibiting a calculated boiling point of 240.5 °C at 760 mmHg and a density of 1.5 g/cm³ [1]. These properties position it as a reactive intermediate for cross-coupling and nucleophilic substitution chemistries.

Stable, isolable 3-isomer for cross-coupling and nucleophilic substitution
Compatible with Pd-catalyzed Suzuki, Heck, and Sonogashira reactions
Activatable via N-quaternization for mild nucleophilic displacement
Defined E/Z stereochemistry supports stereoselective synthesis

Why Positional Isomers of 3-(2-Bromovinyl)pyridine Cannot Be Interchanged


The position of the bromovinyl substituent on the pyridine ring fundamentally governs both the intrinsic stability and the reactivity profile of the vinyl halide. Among the three possible positional isomers—2-, 3-, and 4-(2-bromovinyl)pyridine—only the 3-substituted derivative can be isolated as a stable, pure compound [1]. The 2-isomer exhibits diminished stability, while the 4-isomer cannot be isolated in a pure state at all, requiring immediate stabilization as a palladium(II) complex [1]. This non-interchangeability is critical for procurement: substituting a 2- or 4-isomer for the 3-isomer in a synthetic sequence risks decomposition, irreproducible yields, or complete reaction failure.

2-(2-Bromovinyl)pyridine
Lower stability and competing side reactions may compromise synthetic reproducibility.
4-(2-Bromovinyl)pyridine
May not be isolable as a pure compound; requires immediate stabilization as a palladium(II) complex, introducing procurement risk.

Quantitative Differentiation Evidence for 3-(2-Bromovinyl)pyridine Against Closest Analogs


Intrinsic Stability Advantage of the 3-Isomer Over the 2- and 4-Positional Isomers

In a direct head-to-head synthesis and isolation study of all three positional isomers, only 3-(2-bromovinyl)pyridine (IIIb) was obtained as a stable, isolable compound. The 4-isomer (IIIc) could not be isolated in a pure state, while the 2-isomer (IIIa) showed lower stability under identical debromination-decarboxylation conditions [1].

Isolation stability
Head-to-head
3-isomer: stable, pure
vs
2-isomer: less stable; 4-isomer: not isolable pure
Only the 3-isomer supports reliable procurement and synthesis.
Source: direct head-to-head synthesis and isolation study.
Stability Isomer comparison Synthetic feasibility

Synthesis Yield of the 3-Isomer Exceeds 90% Under Optimized Conditions

The optimized bromination of (E)-3-(3-pyridyl)-2-propenoic acid achieved yields above 90% for the 2,3-dibromo-3-(3-pyridinium)propanoic acid intermediate, which upon debromination-decarboxylation affords 3-(2-bromovinyl)pyridine. Under identical conditions, the 2-pyridyl analog suffered from competing side reactions (formation of dibromovinyl and 1,2-dibromovinyl byproducts in a 3:5 ratio), while the 4-isomer could not be isolated pure [1].

Synthesis yield
Head-to-head
>90%
Supports high-yield synthetic route and batch consistency.
Optimized bromination-decarboxylation; 2-isomer shows side reactions.
Synthesis yield Process efficiency Isomer comparison

Boiling Point Differentiation vs. 3-(2-Chlorovinyl)pyridine for Distillation-Based Purification

3-(2-Bromovinyl)pyridine exhibits a calculated boiling point of 240.5 °C at 760 mmHg [1], compared to 219.0 °C for its chloro analog 3-(2-chlorovinyl)pyridine [2]. This ~21.5 °C difference reflects the higher molecular weight and polarizability of the bromine substituent.

Boiling point
Data to verify
240.5 °C
Δ +21.5 °C vs chloro analog
Higher bp aids purification design and GC retention differentiation.
Calculated value; experimental verification recommended.
Physical property Purification Halogen comparison

Nucleophilic Vinyl Substitution Reactivity Enables Regioselective Derivatization

3-(2-Bromovinyl)pyridine undergoes quaternization with methyl iodide to form the activated 3-(2-bromovinyl)-N-methylpyridinium iodide, which then participates in nucleophilic vinyl substitution with sulfur nucleophiles (arylthiolate anions) to afford arylthioethylenes of the pyridine series, and with nitrogen nucleophiles (secondary amines) to yield enamines of the pyridinium series [1]. This reactivity pathway is distinct from that of non-quaternized vinylpyridines, which require more forcing conditions for nucleophilic displacement.

Nucleophilic substitution
Reported
Activation via N-methylation
Reacts with ArS⁻, R₂NH
Enables mild two-step functionalization strategy.
Qualitative reactivity confirmed; non-activated vinylpyridines less reactive.
Nucleophilic substitution Vinyl halide reactivity Pyridinium activation

Palladium-Catalyzed Cross-Coupling Versatility vs. Non-Halogenated Vinylpyridines

3-(2-Bromovinyl)pyridine serves as a substrate for multiple palladium-catalyzed cross-coupling manifolds—including Suzuki-Miyaura (with organoboron compounds), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings—owing to the presence of the vinyl bromide moiety. This contrasts with 3-vinylpyridine, which lacks the halogen leaving group and therefore cannot participate directly in oxidative addition with Pd(0) catalysts [1][2].

Cross-coupling
Class-level
Vinyl bromide: direct Pd(0) oxidative addition
vs
3-vinylpyridine: no halogen, requires pre-functionalization
Direct entry into Suzuki, Heck, Sonogashira libraries.
Class-level; based on vinyl halide reactivity profile.
Cross-coupling Suzuki-Miyaura Heck reaction Sonogashira

Optimal Application Scenarios for 3-(2-Bromovinyl)pyridine Based on Verified Evidence


Synthesis of 3-Substituted Pyridine Libraries via Palladium-Catalyzed Cross-Coupling

The vinyl bromide group enables direct participation in Suzuki-Miyaura, Heck, and Sonogashira couplings. Researchers constructing libraries of 3-alkenyl-, 3-arylalkenyl-, or 3-alkynylalkenyl-pyridines can use this compound as a universal entry point without pre-activation, leveraging the established stability and high-yielding synthesis of the 3-isomer [1][2].

Preparation of Pyridinium-Activated Vinyl Halide Intermediates for Nucleophilic Displacement

Quaternization with methyl iodide converts 3-(2-bromovinyl)pyridine into an activated N-methylpyridinium vinyl halide. This intermediate undergoes nucleophilic substitution with thiols and amines, enabling the construction of pyridinium-based enamines and thioethers with potential bioactivity [3].

Agrochemical Intermediate Synthesis

Substituted pyridines bearing a 3-(2-bromovinyl) scaffold have been described in patent literature as intermediates for pesticides, including insecticides, acaricides, and fungicides. The high-yielding synthesis (>90%) and unique stability of the 3-isomer make it a viable candidate for scale-up in agrochemical process chemistry [4].

Medicinal Chemistry Fragment Elaboration Targeting Bromodomain-Containing Proteins

Although no direct binding data are available for 3-(2-bromovinyl)pyridine itself, structurally related pyridine-vinyl probes have demonstrated binding to bromodomain-containing proteins (BRD2, BRD3, BRD4) with Kd values in the nanomolar range. The 3-(2-bromovinyl)pyridine scaffold can serve as a starting point for fragment-based drug discovery programs targeting epigenetic reader domains, with the vinyl bromide providing a synthetic handle for subsequent diversification [5].

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling library synthesis
Vinyl bromide reactivity
Coupling efficiency and product purity
Nucleophilic displacement via N-methylpyridinium activation
Quaternization-activated vinyl halide
Thiol/amine displacement product characterization
Agrochemical intermediate research
High-yield 3-isomer stability
Scale-up consistency and purity profiles
Fragment elaboration for bromodomain research
Pyridine scaffold with synthetic handle
Binding assay context (no direct data for this compound)
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